

# Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **Pyridine-3,5-dicarbonitrile**

Cat. No.: **B074902**

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This technical guide provides a comprehensive overview of the spectroscopic data for **pyridine-3,5-dicarbonitrile**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **pyridine-3,5-dicarbonitrile**. Due to the limited availability of experimentally verified spectra for the unsubstituted parent compound in publicly accessible databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **pyridine-3,5-dicarbonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals that confirm its molecular structure.

### $^1\text{H}$ NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **pyridine-3,5-dicarbonitrile** is expected to show two signals corresponding to the aromatic protons.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
~9.1	Singlet	H-2, H-6
~8.5	Singlet	H-4

Note: Predicted chemical shifts are based on the analysis of substituted **pyridine-3,5-dicarbonitrile** derivatives and established substituent effects on the pyridine ring.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum will display signals for the three distinct carbon environments in the pyridine ring and the carbon of the nitrile groups.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~152	C-2, C-6
~140	C-4
~118	C-3, C-5
~115	-CN

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

## Infrared (IR) Spectroscopy

The IR spectrum of **pyridine-3,5-dicarbonitrile** is characterized by the presence of a strong absorption band due to the nitrile functional group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch
~1600-1450	Medium to Strong	Aromatic C=C and C=N ring stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
129	100	[M] <sup>+</sup> (Molecular Ion)
102	Moderate	[M-HCN] <sup>+</sup>
76	Moderate	[C <sub>4</sub> H <sub>2</sub> N] <sup>+</sup>

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic ring. Fragmentation is predicted to involve the loss of HCN.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **pyridine-3,5-dicarbonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically

obtained to simplify the signals.

- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **pyridine-3,5-dicarbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

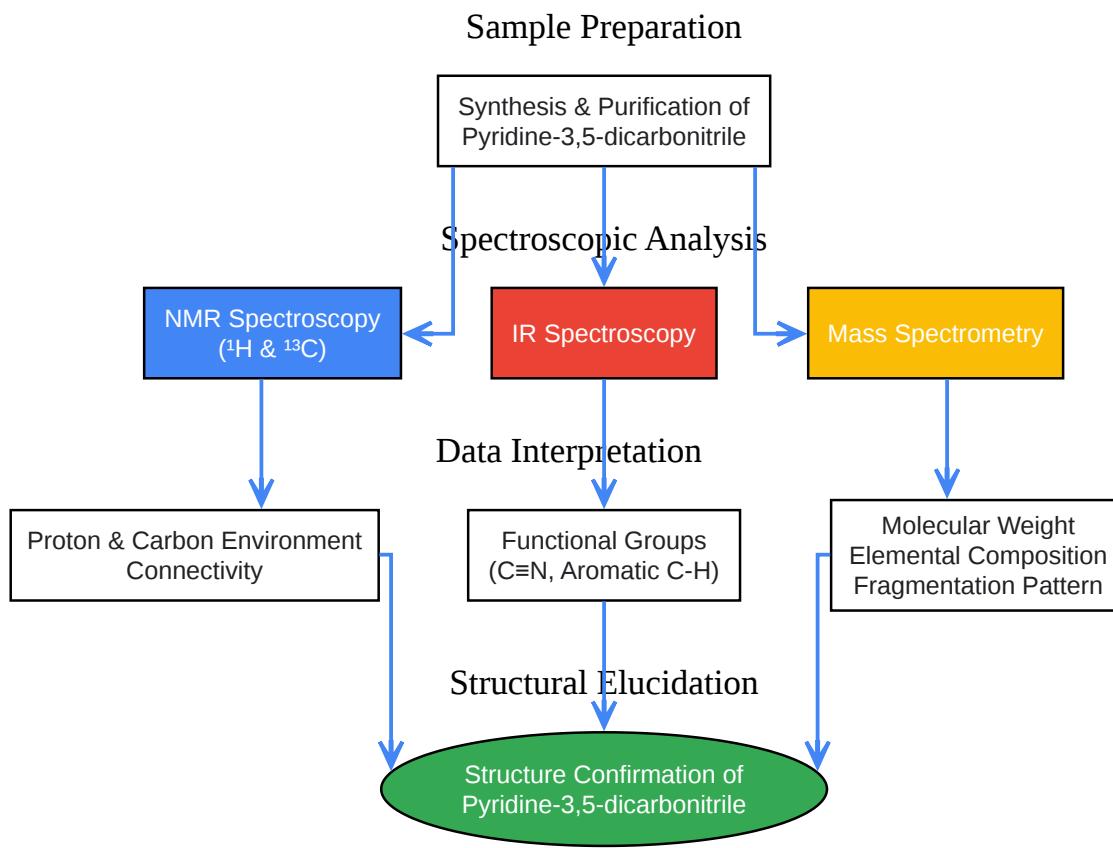
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its  $m/z$  value.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of an organic compound like **pyridine-3,5-dicarbonitrile** using the

spectroscopic techniques discussed.



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Caption: A logical workflow for the spectroscopic analysis and structural confirmation of **pyridine-3,5-dicarbonitrile**.

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